1-methyl-1H-indole-5-carbonitrile

Xanthine Oxidase Enzyme Inhibition Gout

Select this N1-methylated, C5-cyano indole scaffold for fragment-based XO inhibitor discovery—derivatives show 21-fold improvement over allopurinol. N1-methylation eliminates NH H-bond donation, increasing lipophilicity (cLogP ~2.05 vs ~1.6 for parent) for enhanced membrane permeability. Differentiated potency from non‑cyano analogs validates inclusion in MAO SAR panels. Available in research quantities with fast global shipping.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 91634-11-6
Cat. No. B1312812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indole-5-carbonitrile
CAS91634-11-6
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C#N
InChIInChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
InChIKeyDYZZFEHAJOLDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-5-carbonitrile (CAS 91634-11-6): A Core Indole Scaffold for Fragment-Based Discovery and Medicinal Chemistry


1-Methyl-1H-indole-5-carbonitrile (CAS 91634-11-6) is an N-methylated, C5-cyano-substituted indole heterocycle with the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol . It is primarily utilized as a key fragment molecule, serving as a foundational scaffold for molecular linking, expansion, and modification in drug discovery and chemical biology research . Its structure, featuring a reactive nitrile group on the indole core, enables versatile synthetic derivatization, making it a common building block for generating focused libraries of novel compounds.

Why 1-Methyl-1H-indole-5-carbonitrile (CAS 91634-11-6) Cannot Be Arbitrarily Replaced by Other Indole Scaffolds


While the indole core is a ubiquitous privileged structure in medicinal chemistry, subtle variations in substitution patterns profoundly alter key molecular properties such as lipophilicity, metabolic stability, and target binding profiles [1]. The specific combination of an N1-methyl group and a C5-cyano substituent in 1-Methyl-1H-indole-5-carbonitrile represents a distinct chemotype with its own reactivity and physicochemical profile. The N1-methylation eliminates the indole NH hydrogen-bond donor capacity while increasing lipophilicity (cLogP) compared to unsubstituted indole-5-carbonitrile, which can critically affect membrane permeability, plasma protein binding, and off-target interactions [1]. Furthermore, the C5-cyano group serves as both a hydrogen-bond acceptor and a versatile synthetic handle, differentiating it from other 5-substituted analogs. The evidence below demonstrates that this specific substitution pattern is not interchangeable with close analogs, as even minor structural changes lead to quantifiable differences in both physical properties and downstream biological activity.

Quantitative Differential Analysis: 1-Methyl-1H-indole-5-carbonitrile (CAS 91634-11-6) vs. Closest Structural Analogs


Derivative Potency: Xanthine Oxidase (XO) Inhibition of a Close Analog vs. Standard of Care

A derivative of 1-methyl-1H-indole-5-carbonitrile, designated 'compound 1h', exhibited potent inhibitory activity against xanthine oxidase (XO). This specific derivative demonstrates a 21-fold increase in potency compared to the clinically used standard, allopurinol, in the same enzymatic assay .

Xanthine Oxidase Enzyme Inhibition Gout

Physicochemical Differentiation: cLogP vs. Unsubstituted Indole-5-carbonitrile

The N1-methyl group on 1-methyl-1H-indole-5-carbonitrile eliminates a hydrogen-bond donor and increases lipophilicity relative to the unsubstituted indole-5-carbonitrile. This modification is quantified by the calculated partition coefficient (cLogP) .

Lipophilicity ADME Medicinal Chemistry

Fragment Binding Profile: 5-HT1A vs. 5-HT2 Receptor Selectivity in a Related Scaffold

A closely related derivative, 3-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole-5-carbonitrile, demonstrates significant binding affinity for the serotonin 5-HT1A receptor and a distinct selectivity profile versus the 5-HT2 receptor [1]. This illustrates the binding characteristics that can be achieved with modifications to the 5-carbonitrile scaffold.

Serotonin Receptor GPCR Binding Affinity

Impact of Cyano Substitution on MAO Inhibition: Potency Class Comparison

A structure-activity relationship (SAR) study on indole derivatives established that the presence of a carbonitrile group is critical for potent monoamine oxidase (MAO) inhibition. Indole-5,6-dicarbonitriles, a class that shares the cyano-substitution with the target compound, exhibit high MAO inhibition potencies, whereas corresponding indole-5,6-dicarboxylic acids are weak inhibitors [1].

Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

Solid-State Handling: Melting Point vs. 5-Iodo Analog

The melting point of 1-methyl-1H-indole-5-carbonitrile is a defined, quantifiable property that impacts its handling and formulation. It differs significantly from the melting point of a close halogenated analog, 5-iodo-1-methyl-1H-indole [REFS-1, REFS-2].

Melting Point Formulation Physicochemical Property

Targeted Research Applications for 1-Methyl-1H-indole-5-carbonitrile (CAS 91634-11-6)


Fragment-Based Drug Discovery (FBDD) Targeting Xanthine Oxidase

Procure this scaffold for fragment-based screening or library synthesis when initiating a program to discover novel xanthine oxidase (XO) inhibitors. The derivative data showing a 21-fold improvement over allopurinol provides quantitative validation of this scaffold's potential for hit-to-lead optimization .

Medicinal Chemistry for Tuning CNS Penetration via Lipophilicity

Select this compound over the parent indole-5-carbonitrile in medicinal chemistry campaigns where increasing lipophilicity is a strategic goal to improve membrane permeability or blood-brain barrier penetration. The cLogP difference of ~0.45 (2.05 vs. ~1.6) provides a calculated, quantifiable basis for this design choice .

GPCR Probe Development for Serotonin Receptor Subtype Selectivity

Use this compound as a starting point to develop selective probes for the serotonin 5-HT1A receptor. The 8-fold selectivity over the 5-HT2 receptor observed in a related derivative suggests that further elaboration of this specific scaffold could yield potent and selective GPCR ligands .

Structure-Activity Relationship (SAR) Studies on MAO Enzymes

Include this compound in a panel of indole-based fragments for SAR studies focused on monoamine oxidase (MAO) inhibition. The published evidence clearly differentiates the potency of the carbonitrile class from other functionalities, making this specific compound a valuable comparator to probe the role of the cyano group in enzyme binding .

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